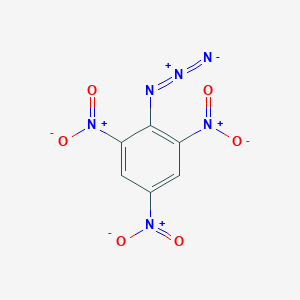
3-(4-甲氧基苯基)哌啶
描述
3-(4-Methoxyphenyl)piperidine is a compound with the CAS Number: 19725-26-9 and a molecular weight of 191.27 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
Piperidines, including 3-(4-Methoxyphenyl)piperidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidines has been widespread and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives includes substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The InChI code for 3-(4-Methoxyphenyl)piperidine is1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 . This indicates the presence of 12 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom in the molecule . Chemical Reactions Analysis
The chemical reactions involving piperidines have been extensively studied. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis are some of the methods used for the synthesis of piperazine derivatives .Physical And Chemical Properties Analysis
3-(4-Methoxyphenyl)piperidine is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用
分析表征
- 该化合物已通过气相色谱、质谱和核磁共振等技术进行了鉴定和表征。这些方法对生物体液中的定性和定量分析至关重要,有助于了解其化学性质以及在不同基质中的行为(De Paoli et al., 2013)。
抗菌特性
- 研究表明,3-(4-甲氧基苯基)哌啶的衍生物可以选择性地杀死耐受抗生素治疗的细菌持久者,而不影响正常对抗生素敏感的细胞。这一发现对于解决抗生素耐药性问题和了解细菌持久机制具有重要意义(Kim et al., 2011)。
化学合成和结构
- 已对相关化合物(如双(4-甲氧基苯基)哌啶-4-酮)的合成、表征和立体化学进行了研究。这些研究有助于了解该化合物的化学结构和性质,包括其潜在的生物活性(Mohanraj & Ponnuswamy, 2018)。
抗过敏活性
- 该化合物的衍生物在各种检测中显示出强效的抗过敏活性。这项研究有助于开发用于过敏症状的新治疗药物(Walsh et al., 1989)。
NMDA受体结合
- 一些3-(4-甲氧基苯基)哌啶的类似物对NMDA受体具有高亲和力,NMDA受体是研究精神病效应的关键药理靶点。了解这些相互作用对神经学和精神病学研究至关重要(Roth et al., 2013)。
立体化学合成
- 已探讨了酸介导的酰胺环化合成相关化合物(如二羟基哌啶)的立体化学结果。这项研究有助于为制药化合物开发更有效的合成途径(Ramakrishna et al., 2016)。
抗菌和抗氧化潜力
- 从3-(4-甲氧基苯基)哌啶衍生的新型肟酯已合成并显示出有希望的抗菌和抗氧化活性。这突显了该化合物在开发新的抗菌和抗氧化剂的潜力(Harini et al., 2014)。
安全和危害
The safety data sheet for 3-(4-Methoxyphenyl)piperidine indicates that it is a hazardous substance. The hazard statements include H302-H315-H319-H335, which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The precautionary statements include measures to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
未来方向
Piperidines, including 3-(4-Methoxyphenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on developing new synthesis methods and exploring the pharmacological applications of piperidines .
作用机制
Target of Action
Piperidine derivatives are known to interact with various receptors and enzymes, playing a significant role in numerous biological processes .
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels . The specific interactions of 3-(4-Methoxyphenyl)piperidine with its targets would depend on the chemical structure and the nature of the target.
Biochemical Pathways
Piperidine derivatives have been reported to influence several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/a κt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib etc .
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant . . These properties could influence the bioavailability of the compound.
Result of Action
Piperidine derivatives have been reported to have various effects, including inducing apoptosis in cancer cells .
属性
IUPAC Name |
3-(4-methoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFIBRNSGSEFHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513447 | |
| Record name | 3-(4-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19725-26-9 | |
| Record name | 3-(4-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Benzo[d]azepin-2(3H)-one](/img/structure/B178267.png)

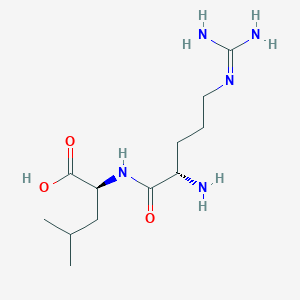

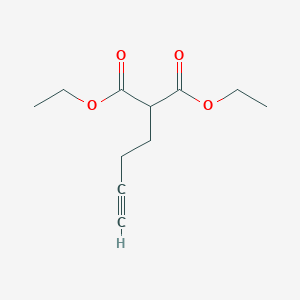
![3-Oxabicyclo[3.3.1]non-6-en-9-one](/img/structure/B178276.png)
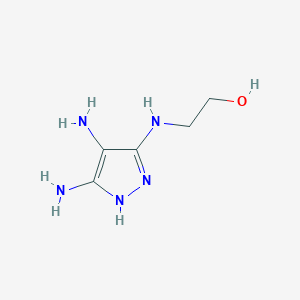
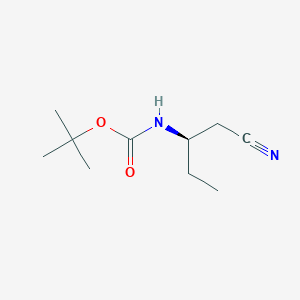

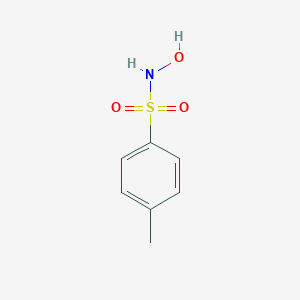

![Tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride](/img/structure/B178289.png)
